6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one
CAS No.: 941883-24-5
Cat. No.: VC7574611
Molecular Formula: C18H15FN2O
Molecular Weight: 294.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941883-24-5 |
|---|---|
| Molecular Formula | C18H15FN2O |
| Molecular Weight | 294.329 |
| IUPAC Name | 6-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |
| Standard InChI Key | PZWPFGWCVIWKIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one (C₁₉H₁₇FN₂O) features a pyridazinone core—a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3. Substituents at positions 2 and 6 introduce steric and electronic modifications that influence its reactivity and interactions. The 4-fluorophenyl group at position 6 contributes electronegativity and potential hydrogen-bonding capabilities, while the 2-methylbenzyl moiety at position 2 enhances lipophilicity and steric bulk .
Molecular Descriptors
Key molecular properties derived from computational models include:
| Property | Value |
|---|---|
| Molecular Weight | 308.35 g/mol |
| Topological Polar Surface Area | ~32.7 Ų |
| Heavy Atom Count | 23 |
| Complexity | 458 |
| logP (Octanol-Water) | ~3.2 (estimated) |
These descriptors suggest moderate solubility in organic solvents and limited aqueous solubility, typical of fluorinated aromatic compounds .
Synthetic Pathways and Optimization
The synthesis of pyridazinone derivatives generally involves cyclocondensation reactions of keto acids with hydrazine hydrate, followed by functionalization at specific positions. For 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, a plausible route is outlined below:
Formation of the Pyridazinone Core
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Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid:
A Friedel-Crafts acylation of fluorobenzene with succinic anhydride in the presence of AlCl₃ yields the keto acid precursor. This step mirrors methodologies reported for analogous compounds, achieving yields of ~78% . -
Cyclization with Hydrazine Hydrate:
Refluxing the keto acid with hydrazine hydrate in ethanol induces cyclization to form 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone. This intermediate is subsequently oxidized to the aromatic pyridazinone system .
Spectroscopic Characterization
While experimental spectra for 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one are unavailable, data from analogous compounds allow for reasoned predictions:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Aromatic protons (pyridazinone core): δ 7.2–8.1 ppm (multiplet).
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Fluorophenyl protons: δ 7.0–7.4 ppm (doublet of doublets, J = 8.5 Hz).
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2-Methylbenzyl group: δ 2.4 ppm (singlet, CH₃), δ 4.8 ppm (singlet, CH₂).
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-
¹³C NMR:
Infrared (IR) Spectroscopy
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Strong absorption at ~1680 cm⁻¹ (C=O stretch).
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C-F vibration at ~1220 cm⁻¹.
Crystallographic and Computational Insights
Although no crystal structure exists for the target compound, related pyridazinones crystallize in monoclinic systems with P2₁/ c symmetry. For example, (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å, and β = 95.807° . Density functional theory (DFT) simulations could further predict bond lengths, angles, and electrostatic potential surfaces for 6-(4-fluorophenyl)-2-(2-methylbenzyl)pyridazin-3(2H)-one, aiding in drug design.
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